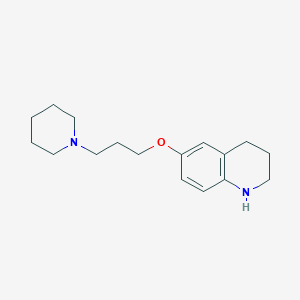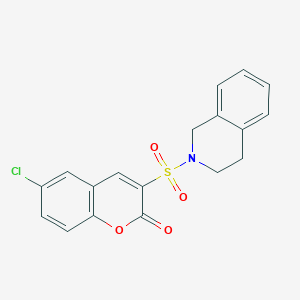![molecular formula C19H19N3O5 B2935051 3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 897616-41-0](/img/structure/B2935051.png)
3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The 3,4,5-trimethoxy refers to three methoxy (-OCH3) groups attached to the benzene ring, which is a feature seen in natural products like gallic acid and its derivatives . The “2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl” part of the molecule is a pyrido[1,2-a]pyrimidinone derivative, which is a heterocyclic compound containing a pyrimidine ring fused with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzamide and trimethoxyphenyl groups would likely contribute to the overall planarity of the molecule, while the pyrido[1,2-a]pyrimidinone moiety could introduce some degree of three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amide group could participate in hydrolysis or condensation reactions, while the methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in the journal "Molecules" explored the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, including compounds similar to 3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide. These compounds were screened for their anti-inflammatory and analgesic activities, indicating potential medicinal applications. They found certain derivatives to exhibit high inhibitory activity on COX-2 selectivity and analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
HDAC Inhibition and Anticancer Potential
Zhou et al. (2008) investigated a compound structurally related to this compound. This compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was found to be an isotype-selective histone deacetylase (HDAC) inhibitor, showing potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Analysis in Pharmaceutical Preparations
Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for the separation of imatinib mesylate and related substances, including compounds similar to this compound. This method can be used for quality control in pharmaceutical preparations, indicating the importance of analytical techniques in ensuring drug purity and safety (Ye, Huang, Li, Xiang, & Xu, 2012).
Anticonvulsant Activity and Biochemical Impact
Chaturvedi, Chaudhari, and Parmar (1972) synthesized several 3,4,5-trimethoxybenzamides, closely related to the compound . They evaluated these benzamides for their anticonvulsant properties and effects on the oxidation of pyruvic acid. While they found anticonvulsant activity, it was not directly related to their ability to inhibit pyruvic acid oxidation (Chaturvedi, Chaudhari, & Parmar, 1972).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound, 3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, is known to have multiple targets. The Trimethoxyphenyl (TMP) group, a part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it has been reported that a compound containing the TMP group inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. The inhibition of tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β leads to the disruption of various cellular processes, including cell division, protein folding, redox homeostasis, histone demethylation, signal transduction, drug efflux, and cell proliferation .
Result of Action
The compound’s action results in significant molecular and cellular effects. Its anti-cancer effects are particularly notable, as it effectively inhibits several targets, leading to the disruption of critical cellular processes . Furthermore, the compound has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Analyse Biochimique
Biochemical Properties
Compounds containing the trimethoxyphenyl (TMP) group, which is present in this compound, have been found to exhibit diverse bioactivity effects . They have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-11-16(19(24)22-8-6-5-7-15(22)20-11)21-18(23)12-9-13(25-2)17(27-4)14(10-12)26-3/h5-10H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKSONKKIDTXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

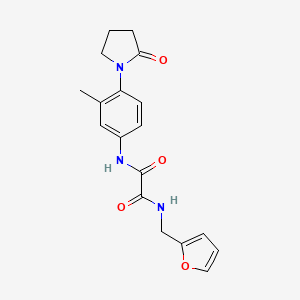
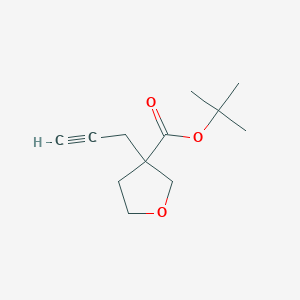
![2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934970.png)
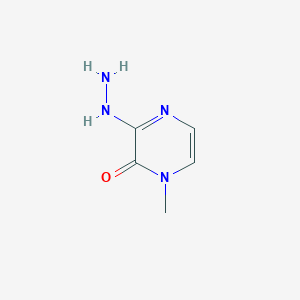
![1-(3-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2934977.png)

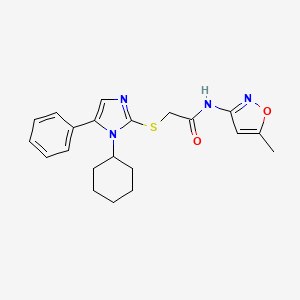
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2934982.png)

![3-{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B2934984.png)
